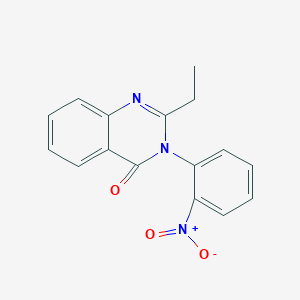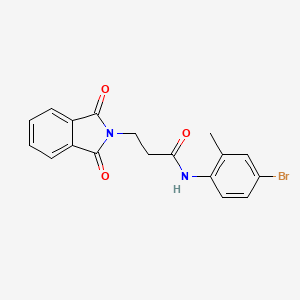
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドは、アミド類に属する有機化合物です。この化合物は、ブロム原子、メチル基、およびプロパンアミド骨格に結合したフタルイミド部分を特徴としています。
準備方法
合成経路と反応条件
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、4-ブロモ-2-メチルアニリンとフタル酸無水物から始まります。
フタルイミド中間体の形成: 適切な溶媒(例:酢酸)および触媒(例:硫酸)の存在下で、4-ブロモ-2-メチルアニリンをフタル酸無水物と反応させると、フタルイミド中間体が形成されます。
アミド化反応: フタルイミド中間体を、塩基(例:トリエチルアミン)の存在下で3-ブロモプロピオニルクロリドと反応させると、最終生成物であるN-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドが得られます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。連続式反応器と最適化された反応条件を使用することで、合成プロセスの効率と収率を向上させることができます。
化学反応の分析
反応の種類
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドは、さまざまな化学反応を受ける可能性があります。これには、以下が含まれます。
置換反応: 適切な条件下では、ブロム原子を他の求核剤(例:アミン、チオール)で置換できます。
還元反応: 水素化リチウムアルミニウムなどの還元剤を用いて、対応するアミンまたはアルコールに還元できます。
酸化反応: 過マンガン酸カリウムなどの酸化剤を用いて、メチル基をカルボン酸またはアルデヒドに酸化できます。
一般的な試薬と条件
置換反応: 求核剤(例:アミン、チオール)、溶媒(例:ジメチルホルムアミド)、塩基(例:炭酸カリウム)。
還元反応: 還元剤(例:水素化リチウムアルミニウム)、溶媒(例:テトラヒドロフラン)。
酸化反応: 酸化剤(例:過マンガン酸カリウム)、溶媒(例:水、酢酸)。
形成される主要な生成物
置換反応: 異なる官能基を持つ置換誘導体。
還元反応: アミンまたはアルコール。
酸化反応: カルボン酸またはアルデヒド。
科学研究への応用
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドは、次のような科学研究への応用があります。
医薬品化学: 特に、抗炎症作用および抗癌作用を持つ新規薬物の開発において、ファーマコフォアとしての可能性が研究されています。
材料科学: ユニークな特性を持つ新規ポリマーや材料の合成における用途が検討されています。
生物学的研究: さまざまな生物学的プロセスと経路を研究するためのプローブとして使用されます。
工業的用途: 特殊化学品や中間体の製造における可能性が調査されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドの作用機序は、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。例えば、抗炎症作用は、炎症促進酵素やシグナル伝達経路の阻害によるものと考えられます。
類似化合物との比較
類似化合物
N-(4-クロロ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミド: ブロム原子ではなく、塩素原子を持つ類似構造。
N-(4-ブロモ-2-エチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミド: メチル基ではなく、エチル基を持つ類似構造。
独自性
N-(4-ブロモ-2-メチルフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)プロパンアミドは、ブロム原子の存在と官能基の特定の配置により、独特の化学的および生物学的特性を付与しているため、ユニークです。
特性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
InChIキー |
FDMCVJIPLWQNBK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)
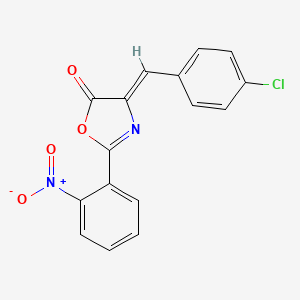
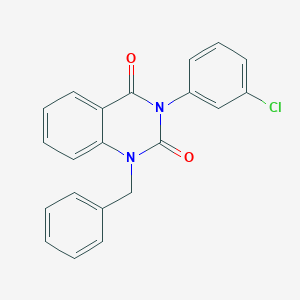
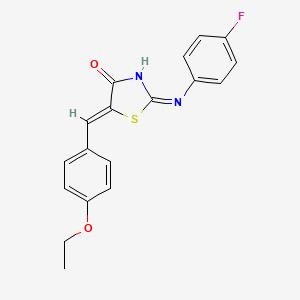
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651852.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
